(2R)-2-(oxan-4-yl)propanoic acid

Description

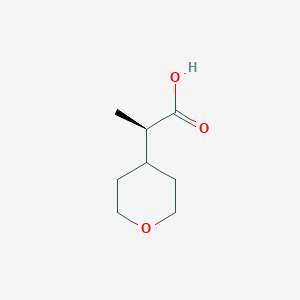

(2R)-2-(oxan-4-yl)propanoic acid (CAS: 2248200-37-3) is a chiral carboxylic acid featuring a tetrahydropyran (oxane) ring substituted at the 4-position. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 173.21 g/mol . The compound’s structure combines a propanoic acid backbone with a stereospecific oxan-4-yl group, conferring unique physicochemical and biological properties. It has garnered attention in pharmaceutical research, notably as a structural component in firsocostat (INN), an investigational acetyl-CoA carboxylase inhibitor .

Properties

IUPAC Name |

(2R)-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLYKKGTVXRRP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(oxan-4-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as oxane (tetrahydropyran) and propanoic acid derivatives.

Reaction Conditions: The key step involves the formation of the oxan-4-yl group, which can be achieved through a series of reactions including ring-opening and subsequent functional group transformations.

Chirality Induction: The (2R) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

Catalysis: Employing efficient catalysts to accelerate the reaction.

Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-(oxan-4-yl)propanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(oxan-4-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The chiral nature of the compound plays a crucial role in its activity, influencing how it binds to and interacts with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (2R)-2-(oxan-4-yl)propanoic Acid

Key Observations :

- Stereochemistry: The R-configuration in this compound distinguishes it from racemic analogs like (2RS)-2-(4-formylphenyl)propanoic acid (CAS: 43153-07-7), which lack enantiomeric specificity .

- Amide derivatives (e.g., 2-(oxan-4-ylformamido)propanoic acid) exhibit altered solubility and bioavailability due to hydrogen-bonding capabilities .

Key Observations :

- The oxan-4-yl group in this compound contributes to its role in enzyme inhibition, as seen in firsocostat’s targeting of acetyl-CoA carboxylase .

- In contrast, arylpropanoic acids (e.g., ibuprofen derivatives) primarily act via cyclooxygenase (COX) inhibition .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | This compound | 2-fluoro-3-(oxan-4-yl)propanoic acid | (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.21 | 205.24 | 209.67 |

| Solubility (water) | Moderate* | Low (hydrophobic fluorine) | High (hydrochloride salt enhances solubility) |

| Chiral Centers | 1 (R-configuration) | 1 (unspecified) | 1 (R-configuration) |

| Key Functional Groups | Carboxylic acid, oxane | Carboxylic acid, fluorine, oxane | Carboxylic acid, amine, oxane, hydrochloride salt |

Note: Solubility data for this compound is inferred from analogs; the hydrochloride derivative (CAS: 1207447-38-8) shows enhanced aqueous solubility .

Biological Activity

(2R)-2-(oxan-4-yl)propanoic acid, also known as 2-amino-3-(oxan-4-yl)propanoic acid, is a compound with notable biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is , characterized by a central propanoic acid chain and an oxan-4-yl substituent. The oxan ring contributes to the compound's hydrophobic properties, enhancing its interaction with biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | |

| Structure | Contains an oxan ring |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its amino group allows for hydrogen bonding with target proteins, while the oxan group may enhance binding to hydrophobic sites within enzymes.

- Receptor Interaction : It has been shown to influence neurotransmitter release and modulate receptor activity, particularly in the context of acetylcholine receptors .

- Antioxidant Properties : Preliminary studies suggest that the presence of the oxan ring may confer antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

- Neurotransmitter Release : Research indicates that this compound can enhance the release of neurotransmitters in neuronal cultures, suggesting its potential role in neuropharmacology. This effect may be mediated through modulation of calcium ion channels .

- Metabolic Pathways : In vitro studies have demonstrated that this compound can alter metabolic enzyme activities, which could have implications for metabolic disorders.

- Therapeutic Potential : Due to its ability to influence enzymatic pathways and receptor activities, this compound is being investigated as a potential therapeutic agent for conditions such as diabetic neuropathy and other metabolic diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | Similar oxan group; different chain length | Potentially different biological activities |

| 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride | Contains an additional amino group | Enhanced solubility and reactivity |

| (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride | Stereochemical variation | May exhibit different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.